molecular formula C16H18N4O3 B2529075 (E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-nitrophenyl)prop-2-enamide CAS No. 1355939-35-3

(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-nitrophenyl)prop-2-enamide

Cat. No.: B2529075
CAS No.: 1355939-35-3
M. Wt: 314.345
InChI Key: KQPIZFAYUQBNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-nitrophenyl)prop-2-enamide is a synthetic small molecule characterized by a piperidine scaffold bearing a cyano group and a (E)-3-(2-nitrophenyl)prop-2-enamide side chain. This specific structure, incorporating a nitrophenyl moiety and a cyano group, is often explored in medicinal chemistry for the development of novel pharmacologically active compounds. Compounds with similar piperidine and nitrophenyl structural features are frequently investigated as potential ligands for various central nervous system targets . The presence of the enamide linker and electron-withdrawing nitro and cyano groups can influence the compound's electronic properties and its ability to interact with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . This compound is intended for research applications only, specifically in organic synthesis and drug discovery, where it can be used as a building block for the creation of more complex molecules or as a reference standard in analytical studies. It is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-19-10-8-16(12-17,9-11-19)18-15(21)7-6-13-4-2-3-5-14(13)20(22)23/h2-7H,8-11H2,1H3,(H,18,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPIZFAYUQBNKA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(CC1)(C#N)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical formula for (E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-nitrophenyl)prop-2-enamide is C14H16N4O2, with a molecular weight of approximately 272.31 g/mol. The structure features a piperidine ring substituted with a cyano group and an enamide functional group, which are critical for its biological interactions.

1. Neurotoxicity and MAO Interaction

Research indicates that compounds similar to this compound may interact with monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, studies have shown that certain piperidine derivatives can be substrates for MAO-B, leading to neurotoxic effects in dopaminergic neurons . This suggests that the compound may exhibit neurotoxic properties under specific conditions.

2. Antitumor Activity

There is emerging evidence that compounds with similar structural motifs possess antitumor activities. For example, nitrophenyl derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the nitrophenyl group in the compound may enhance its anticancer potential.

3. Antimicrobial Properties

Preliminary studies on analogous compounds have indicated antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. This opens avenues for exploring this compound as a potential antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeurotoxicitySubstrate for MAO-B; potential neurotoxic effects
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria

Case Study: Neurotoxicity Assessment

In a study assessing the neurotoxic effects of piperidine derivatives, it was found that compounds structurally related to this compound exhibited significant neurotoxicity in vitro. This was attributed to their ability to be oxidized by MAO-B, leading to increased levels of neurotoxic metabolites .

Case Study: Antitumor Activity

Another study evaluated the antitumor effects of nitrophenyl-containing compounds on human cancer cell lines. The results demonstrated that these compounds could inhibit cell growth effectively, suggesting that this compound might also possess similar properties .

Comparison with Similar Compounds

A. Substituent Influence on Bioactivity

  • Nitro vs. Hydroxy/Methoxy Groups: The 2-nitrophenyl group in the target compound may enhance electrophilic reactivity compared to phenolic analogs like terrestriamide or Moupinamide. This could influence binding to nitroreductase enzymes or redox-sensitive targets .
  • Cyano Group: The 4-cyano substitution on the piperidine ring distinguishes the target compound from natural enamide derivatives (e.g., 4-coumaroylputrescine). Cyano groups often improve metabolic stability and modulate pharmacokinetic properties .

B. Piperidine Core Modifications

  • The 1-methylpiperidine moiety in the target compound contrasts with the unsubstituted piperidine in analogs like PS-RC-3. Methylation at the 1-position likely reduces steric hindrance and enhances membrane permeability .

C. Therapeutic Implications

  • Neurological Applications : Moupinamide’s anticonvulsant activity suggests that enamide derivatives with aromatic substituents (e.g., 2-nitrophenyl) may similarly target ion channels or neurotransmitter receptors .
  • Antiviral Potential: Terrestriamide’s interaction with SARS-CoV-2 proteins highlights the role of hydrogen bonding (e.g., hydroxyl groups) in viral inhibition. The nitro group in the target compound might offer alternative binding modes for protease inhibition .

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